molecular formula C7H6BClO4 B1255806 4-Carboxy-2-chlorophenylboronic acid CAS No. 851335-09-6

4-Carboxy-2-chlorophenylboronic acid

Cat. No.: B1255806
CAS No.: 851335-09-6
M. Wt: 200.38 g/mol
InChI Key: FYDHSNLXZRGWFU-UHFFFAOYSA-N
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Description

4-Carboxy-2-chlorophenylboronic acid is an organoboron compound with the molecular formula C₇H₆BClO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a carboxyl group at the fourth position and a chlorine atom at the second position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Carboxy-2-chlorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-carboxy-2-chloroiodobenzene using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, with the use of a base like potassium carbonate and a solvent such as dimethylformamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-2-chlorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-carboxy-2-chlorophenylboronic acid primarily involves its ability to form boronate esters with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: 4-Carboxy-2-chlorophenylboronic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the phenyl ring. This dual functionality allows for diverse reactivity and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-borono-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDHSNLXZRGWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590366
Record name 4-Borono-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851335-09-6
Record name 4-Borono-3-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851335-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Borono-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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